N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide
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Description
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound’s interaction with ENTs affects the nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound disrupts the normal function of these transporters, which can have downstream effects on various biochemical pathways.
Pharmacokinetics
The compound’s irreversible inhibition of ents suggests that it may have a prolonged effect in the body .
Result of Action
The compound’s action results in the inhibition of ENTs, leading to disrupted nucleotide synthesis and regulation of adenosine function . This can have various molecular and cellular effects, depending on the specific role of these processes in different cell types.
Biochemical Analysis
Biochemical Properties
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide has been identified as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound inhibits both ENT1 and ENT2, but it is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular processes, this compound inhibits the transport of uridine and adenosine through ENT1 and ENT2 . This inhibition affects the extracellular adenosine levels in the vicinity of its receptors, influencing adenosine-related functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves irreversible and non-competitive inhibition of ENTs . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of this compound on ENTs could not be washed out, suggesting a long-term effect .
Metabolic Pathways
Given its role as an ENT inhibitor, it likely interacts with the metabolic pathways involving nucleosides and nucleoside analogues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely mediated by ENTs, given its role as an ENT inhibitor
Properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c23-18-7-2-3-8-19(18)25-11-13-26(14-12-25)31(28,29)15-5-10-24-22(27)21-16-17-6-1-4-9-20(17)30-21/h1-4,6-9,16H,5,10-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDVILWPDNDBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.